9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine
Overview
Description
“9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine” is a complex organic compound . It contains multiple bonds, including non-H bonds, rotatable bonds, and ether bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the electrochemical polymerization of 9,9-bis (2- (2- (2-methoxy ethoxy)ethoxy)ethyl)-fluorene (EO-F) into poly [9,9-bis (2- (2- (2-methoxy ethoxy)ethox) has been described .Molecular Structure Analysis
The molecule contains a total of 74 bonds, including 32 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 6 ethers (aliphatic) .Scientific Research Applications
Photoinitiators for Polymerization
Bis(4‐methoxybenzoyl)diethylgermane, a compound with a similar ether and methoxy functional group arrangement to the queried compound, has been used as a highly efficient photoinitiator for the polymerization of vinylcyclopropanes (VCPs). Its application demonstrates significantly higher photopolymerization reactivity compared to conventional camphorquinone/amine or camphorquinone/amine/iodonium salt photoinitiator systems. This advancement indicates the potential of ether-functionalized silane compounds in enhancing polymerization processes, which could be extended to the application of 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine (Catel et al., 2016).
Electron Injection Layers in PLEDs
Novel cationic water-soluble polyfluorene derivatives, which share structural similarities with the queried compound, have been synthesized and used as electron injecting layers in polymer light-emitting diodes (PLEDs). The application of these compounds significantly enhances the electroluminescence efficiency of light-emitting devices. This suggests that the queried compound could be explored for similar applications in improving the performance of PLEDs due to its potential for facilitating electron injection and migration (Oh et al., 2007).
Solvents for Li-ion Batteries
The use of novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries has been studied, demonstrating that these compounds can dissolve most lithium salts and provide a good passivation film on a graphite anode. This application highlights the role of silane compounds in enhancing the stability and conductivity of electrolytes for lithium-ion batteries, potentially extending to the utilization of 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine in similar contexts (Amine et al., 2006).
properties
IUPAC Name |
3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO9Si/c1-20-6-9-23-12-15-26-29(18-4-5-19,27-16-13-24-10-7-21-2)28-17-14-25-11-8-22-3/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJURIXUDYDHOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](CCCN)(OCCOCCOC)OCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO9Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236738 | |
Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |
CAS RN |
87994-64-7, 87794-64-7 | |
Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87994-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087994647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-bis[2-(2-methoxyethoxy)ethoxy]-2,5,8-trioxa-9-siladodecan-12-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Aminopropyltris(methoxyethoxyethoxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV7UDZ5MQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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